N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Description
“N-(4-Acetamidophenyl)-indomethacin amide” is one of several aromatic amides of indomethacin reported to be potent and selective reversible inhibitors of COX-2 . It inhibits human recombinant and ovine COX-2 with IC 50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 .
Molecular Structure Analysis
The molecular structure of “N-(4-Acetamidophenyl)-indomethacin amide” is C27H24ClN3O4 with a formula weight of 490.0 . The molecular structure of “N-(4-Acetamidophenyl)acetamide” is C10H12N2O2 .Physical And Chemical Properties Analysis
“N-(4-Acetamidophenyl)-indomethacin amide” is a crystalline solid with solubility in DMF and DMSO . The molecular formula of “N-(4-Acetamidophenyl)acetamide” is C10H12N2O2 .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(22)20-12-6-8-13(9-7-12)21-17(23)16-14-4-2-3-5-15(14)18-10-19-16/h6-10H,2-5H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFRNHWRLIRMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
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